(1R,2R)-2-Aminocyclohexane-1-carbohydrazide
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Overview
Description
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclohexane ring with an amino group and a carbohydrazide group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclohexane-1-carbohydrazide typically involves the reaction of 2-aminocyclohexanone with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of (1R,2R)-2-Aminocyclohexane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. It can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A related compound with two amino groups, used in chiral catalysis and pharmaceutical synthesis.
(1R,2R)-2-Aminocyclohexanecarboxylic acid: Another similar compound with a carboxylic acid group, used in organic synthesis and as a chiral building block
Uniqueness
(1R,2R)-2-Aminocyclohexane-1-carbohydrazide is unique due to its combination of an amino group and a carbohydrazide group on a cyclohexane ring. This structural feature provides distinct reactivity and potential for diverse applications in various scientific fields .
Properties
CAS No. |
26685-86-9 |
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Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H15N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h5-6H,1-4,8-9H2,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
LNKFNAQZSUWGBN-PHDIDXHHSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)NN)N |
Canonical SMILES |
C1CCC(C(C1)C(=O)NN)N |
Origin of Product |
United States |
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